Ymrf-NH2
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Overview
Description
Preparation Methods
Ymrf-NH2 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in microbial systems.
Chemical Reactions Analysis
Ymrf-NH2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds if it contains cysteine residues.
Reduction: Disulfide bonds in this compound can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and amino acid analogs for substitution reactions. Major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with modified amino acid sequences .
Scientific Research Applications
Ymrf-NH2 has several scientific research applications:
Mechanism of Action
Ymrf-NH2 exerts its effects by binding to the FMRFa receptor (FMRFa-R) with high affinity (EC50 value of 31 nM) . The binding of this compound to FMRFa-R triggers a cascade of intracellular signaling events that modulate cardiac contractility and other physiological processes . The molecular targets and pathways involved include G-protein coupled receptor signaling and downstream effectors like cyclic AMP (cAMP) and protein kinase A (PKA) .
Comparison with Similar Compounds
Ymrf-NH2 is similar to other FMRF-NH2 peptides, which contain a conserved C-terminal tetrapeptide but unique N-terminal extensions . Some similar compounds include:
FMRF-NH2: The parent peptide with a conserved C-terminal sequence.
PDNFMRF-NH2: A variant with a unique N-terminal extension.
SDNFMRF-NH2: Another variant with a different N-terminal extension.
This compound is unique due to its specific amino acid sequence, which influences its binding affinity and activity at the FMRFa receptor .
Properties
Molecular Formula |
C29H42N8O5S |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C29H42N8O5S/c1-43-15-13-23(35-26(40)21(30)16-19-9-11-20(38)12-10-19)28(42)36-22(8-5-14-34-29(32)33)27(41)37-24(25(31)39)17-18-6-3-2-4-7-18/h2-4,6-7,9-12,21-24,38H,5,8,13-17,30H2,1H3,(H2,31,39)(H,35,40)(H,36,42)(H,37,41)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 |
InChI Key |
NJMFKNMDYNMIFH-ZJZGAYNASA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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